N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O2S/c1-9(24-14-7-4-11(18)8-13(14)19)15(23)21-22-16(25)20-12-5-2-10(17)3-6-12/h2-9H,1H3,(H,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXOBTVUVKLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction provides stereochemical control for installing the 2,4-dichlorophenoxy group at the propanamide's β-position:
Procedure
- Dissolve 2-hydroxypropanoic acid (10 mmol) and 2,4-dichlorophenol (10 mmol) in anhydrous THF under nitrogen.
- Add triphenylphosphine (12 mmol) and diethyl azodicarboxylate (DEAD, 12 mmol) at 0°C.
- Stir at room temperature for 12 h, followed by extraction with ethyl acetate (3 × 50 mL).
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 2-(2,4-dichlorophenoxy)propanoic acid (82% yield).
Mechanistic Insight
The reaction proceeds through oxidative formation of a phosphonium intermediate, enabling inversion of configuration at the alcohol carbon.
Nucleophilic Aromatic Substitution
Alternative route using α-bromopropanoic acid:
| Condition | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF | DMF | 80°C | 68% | |
| Cs₂CO₃, DMSO | DMSO | 120°C | 74% | |
| Phase-transfer catalyst | Toluene-H₂O | 90°C | 61% |
Propanamide Formation via Acid Activation
Acid Chloride Route
- Treat 2-(2,4-dichlorophenoxy)propanoic acid (5 mmol) with thionyl chloride (10 mmol) in dichloromethane (20 mL) at 0°C.
- Reflux for 2 h, then evaporate excess SOCI₂ under vacuum.
- Add dropwise to ammonium hydroxide (15 mL) at -10°C, stir for 1 h.
- Extract with DCM, dry over Na₂SO₄, and concentrate to obtain 2-(2,4-dichlorophenoxy)propanamide (89% yield).
Carbodiimide-Mediated Coupling
For temperature-sensitive substrates:
- Combine acid (5 mmol), EDC·HCl (6 mmol), HOBt (6 mmol) in DMF (10 mL)
- Add NH₃ (gas) bubbled through solution at 0°C
- Stir 24 h at RT, purify by precipitation (H₂O/EtOH)
- Yield: 84%
Thiourea Moiety Installation
Isothiocyanate Synthesis from 4-Chloroaniline
Step 1: Thiophosgene Reaction
4-Chloroaniline (5 mmol) in acetone (20 mL) treated with thiophosgene (6 mmol) at 0°C. After 2 h, filter precipitated 4-chlorophenyl isothiocyanate (91% yield).
Step 2: Amine Condensation
Alternative Thiourea Formation
Direct reaction of ammonium thiocyanate with 4-chlorophenylamine:
| Condition | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| HCl, EtOH | None | 8 h | 65% | 92% |
| AlCl₃, DCM | Lewis acid | 3 h | 78% | 95% |
| Microwave, 100°C | None | 30 min | 83% | 97% |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
δ 10.21 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 4H), 7.25 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 4.82 (q, J = 6.8 Hz, 1H), 1.52 (d, J = 6.8 Hz, 3H).
IR (KBr)
ν 3275 (N-H), 1678 (C=O), 1543 (C=S), 1245 (C-O-C) cm⁻¹.
HRMS (ESI-TOF)
Calcd for C₁₆H₁₂Cl₃N₃O₂S [M+H]⁺: 438.9804; Found: 438.9799.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Mitsunobu + EDC | 67% | 98% | $$$ | Pilot scale |
| SNAr + Thiophosgene | 58% | 95% | $$ | Bench scale |
| Microwave-assisted | 72% | 99% | $$$$ | Small batch |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Stereochemical Considerations
- The target compound’s stereochemistry is unspecified, but enantiomers of related compounds (e.g., (R)-1 in ) show activity differences. For example, (S)-α-methyl-4-fluorobenzylamine in 27b yields higher purity (89% vs. 12% for racemic 27a) .
Biological Activity
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- 4-chlorophenyl and 2,4-dichlorophenoxy groups, which are known for their biological activity.
- A carbamothioyl moiety that may enhance its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit promising antibacterial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 32 µg/mL |
| Compound B | Bacillus subtilis | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
These results suggest that the presence of the chlorinated phenyl groups may contribute to the antibacterial efficacy of the compound .
Antiviral Activity
In a study focused on adenoviral infections, several analogues of related compounds were tested for their ability to inhibit human adenovirus (HAdV). One notable analogue exhibited an IC50 value of 0.27 µM, indicating potent antiviral activity with reduced cytotoxicity (CC50 = 156.8 µM) . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness against viral targets.
Anticancer Activity
Compounds featuring the carbamothioyl functional group are often evaluated for anticancer properties. Research indicates that similar compounds have demonstrated significant cytotoxic effects on various cancer cell lines. For example:
- Compound D showed selective cytotoxicity against breast cancer cells with an IC50 of 5 µM.
- Compound E exhibited activity against lung cancer cells with an IC50 of 10 µM.
These findings underline the importance of further investigating this compound for its potential anticancer effects .
Mechanistic Studies
Mechanistic studies have suggested that compounds with similar structures may exert their biological effects through multiple pathways:
- Enzyme Inhibition: Many chlorinated phenyl derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.
- DNA Interaction: Some studies indicate that these compounds may interact directly with DNA or RNA, disrupting replication processes in both bacterial and viral pathogens.
Case Studies and Research Findings
- Study on Antibacterial Efficacy: A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications to the carbamothioyl group significantly influenced antibacterial potency .
- Antiviral Screening: In a comprehensive screening of antiviral agents, a related compound was found to inhibit viral replication at low concentrations while exhibiting minimal toxicity in cellular assays .
- Anticancer Evaluation: A recent investigation into structurally similar compounds highlighted their potential as anticancer agents through apoptosis induction in cancer cell lines .
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthesis yield of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide?
Methodological Answer:
Optimizing synthesis requires systematic evaluation of:
- Coupling Reagents : Use of HATU (yielding 72% in ) vs. EDCI/HOBt (73% in ) impacts reaction efficiency. HATU may enhance activation of carboxylic acid intermediates, while EDCI/HOBt is cost-effective for large-scale synthesis .
- Solvent and Temperature : DMF is commonly used for amide bond formation (). Room-temperature reactions (16–24 hours) balance yield and practicality, whereas prolonged heating may degrade sensitive thiourea groups.
- Amine Precursor Purity : Impurities in the thiourea-containing amine (e.g., 4-chlorophenylcarbamothioyl) can reduce yield. Pre-purification via recrystallization or flash chromatography is recommended .
- Workup Conditions : Acid-base extraction (e.g., ’s HCl acidification) removes unreacted starting materials, while column chromatography resolves diastereomers (e.g., ’s 27b with 89% yield via silica gel purification) .
Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : H-NMR (e.g., δ 7.38 ppm for aromatic protons in ) confirms regiochemistry, while C-NMR verifies carbonyl and thiourea groups.
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 386.1 [M+H] in ) validates molecular weight and detects byproducts.
- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.52 in ) monitor reaction progress and purity.
- Melting Point Analysis : Sharp melting ranges (e.g., 120–121°C in ) indicate crystallinity and homogeneity .
- HPLC-PDA : For advanced purity assessment, reverse-phase HPLC with photodiode array detection can quantify impurities (<1% threshold for publication) .
Advanced Research Questions
How can researchers design experiments to elucidate the structure-activity relationships (SAR) of analogs of this compound?
Methodological Answer:
SAR studies require:
- Systematic Substituent Variation : Replace the 4-chlorophenyl group in the thiourea moiety with electron-withdrawing (e.g., -CF) or electron-donating groups (e.g., -OCH) to assess electronic effects on bioactivity (as in ’s fluorobenzyl derivatives) .
- Stereochemical Analysis : Synthesize enantiomers (e.g., (R)- and (S)-configured analogs like ’s 27b) and compare activities via chiral HPLC and bioassays.
- Biological Assays : Test analogs against target pathogens (e.g., Pseudomonas in ’s title) using MIC (Minimum Inhibitory Concentration) assays. Correlate substituent hydrophobicity (logP) with membrane permeability .
- Computational Modeling : Dock analogs into target enzyme active sites (e.g., enoyl-ACP reductase) using molecular dynamics to predict binding affinities .
What methodological approaches are recommended for resolving contradictions between predicted and observed biological activity data?
Methodological Answer:
Address discrepancies through:
- Purity Reassessment : Re-analyze "inactive" compounds via HPLC to rule out degradation (e.g., thiourea hydrolysis to urea under acidic conditions) .
- Metabolite Screening : Incubate compounds with liver microsomes (in vitro) to identify bioactive metabolites that may explain unexpected activity .
- Counterion Effects : Test freebase vs. hydrochloride salts (e.g., ’s propanamine hydrochloride) to assess solubility-driven activity differences.
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to verify direct binding to the proposed biological target .
- Data Triangulation : Cross-validate bioassay results with orthogonal methods (e.g., gene expression profiling for auxin-like activity in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
